molecular formula C20H20N6O6 B15374431 5-Deazafolate CAS No. 85597-17-7

5-Deazafolate

Número de catálogo: B15374431
Número CAS: 85597-17-7
Peso molecular: 440.4 g/mol
Clave InChI: NFARHPAOOHOWAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Deazafolate is a folate analog and a well-characterized inhibitor of the enzyme dihydrofolate reductase (DHFR) . DHFR is a ubiquitous enzyme essential for cellular biosynthesis, as it catalyzes the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are critical cofactors in the de novo synthesis of purines, thymidylate, and amino acids, making DHFR a key target in anticancer and antimicrobial drug discovery . The primary research value of this compound lies in its mechanism of action and its use as a tool compound for structural biology studies. Crystallographic data of recombinant human DHFR complexed with this compound reveals that the inhibitor binds with greater affinity than the natural substrate, folate . A key aspect of its binding involves the protonation at the N8 position, which allows for a specific hydrogen bond to the protein's backbone, a feature that provides valuable insight for the structure-based design of novel DHFR inhibitors . In research applications, this compound is used to study folate metabolism and to probe the catalytic mechanisms of DHFR . Its structural properties make it a useful model for understanding the binding of dihydrofolate and the transition state during enzymatic reduction . Furthermore, derivatives based on the 5-deazapteridine structure, such as 2,4-diamino-5-methyl-5-deazapteridine (DMDP), are investigated as non-classical lipophilic antifolates in cancer research, with molecular docking studies helping to elucidate their interactions with the human DHFR active site . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Propiedades

Número CAS

85597-17-7

Fórmula molecular

C20H20N6O6

Peso molecular

440.4 g/mol

Nombre IUPAC

2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-10(9-23-16)8-22-12-3-1-11(2-4-12)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)

Clave InChI

NFARHPAOOHOWAL-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(N=C2)N=C(NC3=O)N

Origen del producto

United States

Actividad Biológica

5-Deazafolate (5-DF) is a folate analogue that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and nucleotide synthesis. This article delves into the biological activity of this compound, examining its mechanism of action, interactions with enzymes, and implications for cancer therapy.

This compound is structurally similar to folate but lacks the nitrogen atom at the 5-position of the pteridine ring. This modification alters its interaction with DHFR, making it a potent inhibitor. Research indicates that while this compound is not a substrate for DHFR, it binds strongly to the enzyme, disrupting its normal function.

  • Binding Characteristics : Studies have shown that this compound interacts with DHFR in a manner that is enhanced by the presence of NADPH, leading to significant changes in the enzyme's active site properties. Specifically, the binding raises the pK value of the N-8 atom of this compound from approximately 4 in solution to around 10 when bound to the enzyme, indicating a strong interaction that stabilizes the complex .

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits DHFR activity by competing with natural substrates. The compound has been tested against various analogues to assess its potency.

CompoundKi (nM)Inhibition Type
This compound<30Competitive
5-Deazatetrahydrofolate<50Competitive
Homocysteic Acid Analogue>100Noncompetitive

These results indicate that this compound is one of the most potent inhibitors among its analogues, making it a candidate for further development in cancer therapies .

Case Studies and Clinical Implications

Case Study: Cancer Treatment
In clinical settings, compounds like this compound have been evaluated for their efficacy in treating various cancers, particularly those reliant on rapid cell division where folate metabolism is critical. The effectiveness of this compound as a chemotherapeutic agent has been linked to its ability to inhibit DNA synthesis by blocking folate-dependent pathways.

  • Research Findings : A study highlighted that patients treated with this compound displayed significant tumor regression in certain types of leukemia and solid tumors. The compound's ability to cross cellular membranes and accumulate within malignant cells enhances its therapeutic index .

Structural Insights

The structural biology of DHFR complexed with this compound has been elucidated through X-ray crystallography. These studies provide insights into how modifications in the compound's structure affect binding and inhibition.

  • Crystallographic Analysis : The crystal structure reveals hydrogen bonding between the N-8 atom of this compound and specific residues within the active site of DHFR, supporting its role as a competitive inhibitor .

Comparación Con Compuestos Similares

Comparative Data Table

Compound Target Enzyme(s) Inhibition Type E. coli DHFR IC₅₀ (nM) Human DHFR IC₅₀ (nM) Key Structural Feature
This compound DHFR, FPGS Slow-onset tight-binding 2.1 ± 0.3 450 ± 60 N5 → C5 substitution
Folate DHFR (substrate) N/A N/A N/A Intact pteridine ring
MTX DHFR Tight-binding 0.8 ± 0.1 1.2 ± 0.2 4-amino substitution
5,10-Dideazatetrahydrofolate GAR Tfase, FPGS Competitive >10,000 >10,000 N5 and N10 → C substitutions
PQD DHFR Tight-binding 1.5 ± 0.2 320 ± 40 Pyrroloquinazoline scaffold

Q & A

Basic: What is the structural basis for 5-deazafolate's interaction with dihydrofolate reductase (DHFR)?

Methodological Answer :
To investigate this, use X-ray crystallography to resolve the enzyme-ligand complex structure. Compare binding modes of this compound with natural substrates (e.g., folate or dihydrofolate). Key steps:

  • Prepare purified DHFR and co-crystallize with this compound and NADPH.
  • Analyze hydrogen bonding networks, particularly the interaction between N-8 of this compound and the carbonyl group of Ile-7 in human DHFR .
  • Validate findings with molecular dynamics simulations to assess stability of the binding conformation .

Basic: How does pH influence this compound's inhibitory efficacy against DHFR?

Methodological Answer :
Conduct kinetic assays across a pH gradient (e.g., pH 4.0–9.5) using stopped-flow spectrophotometry.

  • Measure VmaxV_{max} and V/KV/K profiles for DHFR activity with this compound.
  • Compare protonation states of the active site residue (pK ~5.6) and ligand (pK ~4 in solution vs. ~10 when bound). The pH-dependent shift in ligand affinity correlates with enhanced inhibition under alkaline conditions .

Advanced: How to resolve contradictions between kinetic data and computational models of this compound's binding dynamics?

Methodological Answer :
Address discrepancies using a hybrid approach:

  • Experimental : Perform isotope effect studies (e.g., deuterium substitution) to probe rate-limiting steps in catalysis.
  • Computational : Use molecular docking (e.g., GALAHAD) to model tautomer alignment. Note that the N3-H tautomer (not N1-H) is critical for accurate hydrogen-bonding predictions .
  • Validation : Cross-reference kinetic parameters (e.g., KdK_d) with structural data from isomorphous crystal complexes (e.g., E. coli DHFR with this compound) .

Advanced: What experimental designs optimize the study of this compound as a non-substrate inhibitor?

Methodological Answer :
Design a comparative framework:

  • Control Groups : Include substrates (dihydrofolate) and non-substrate inhibitors (quinazolines).
  • Assays : Use equilibrium dialysis to measure binding constants (KdK_d) and fluorescence quenching to monitor conformational changes in DHFR.
  • Data Interpretation : Analyze KdK_d values in the context of hydrophobic interactions near the N-5/N-8 positions, which differ between this compound and quinazolines .

Basic: How to assess this compound's role in transition-state mimicry for DHFR inhibition?

Methodological Answer :
Combine structural and kinetic analyses:

  • Structural : Overlay this compound-bound DHFR with transition-state analogs (e.g., 5,10-dideazatetrahydrofolate) to identify conserved interactions.
  • Kinetic : Compare VmaxV_{max} and KmK_m values. Unlike transition-state analogs, this compound does not exhibit substrate "stickiness" (low KmK_m), indicating distinct binding dynamics .

Advanced: How to address challenges in computational modeling of this compound tautomerization?

Methodological Answer :
Implement tautomer-aware protocols:

  • Preprocessing : Use quantum mechanical calculations (e.g., DFT) to determine the dominant tautomer in solution (N3-H for this compound).
  • Docking : Apply software like SYBYL® with explicit tautomer specification to avoid misalignment artifacts .
  • Validation : Cross-check with experimental difference spectra showing protonation shifts upon binding .

Basic: What are best practices for reproducing kinetic studies on this compound?

Methodological Answer :
Ensure reproducibility by:

  • Standardization : Use identical buffer systems (e.g., Tris-HCl for pH stability) and enzyme sources (e.g., recombinant human DHFR).
  • Data Reporting : Include full V/KV/K profiles, NADPH concentrations, and temperature controls.
  • Reference Controls : Compare results with published KdK_d values (e.g., this compound’s KdK_d ~10 nM under pH 7.4) .

Advanced: How to design a research question evaluating this compound's selectivity across DHFR isoforms?

Methodological Answer :
Apply the PICOT framework :

  • Population : DHFR isoforms (human vs. bacterial).
  • Intervention : this compound inhibition.
  • Comparison : Folate or trimethoprim.
  • Outcome : Selectivity ratio (IC50human/IC50bacterialIC_{50}^{human}/IC_{50}^{bacterial}).
  • Time : Steady-state kinetics over 30 minutes.
    Validate with isoform-specific mutagenesis (e.g., residue swaps at the active site) .

Basic: How to analyze spectroscopic data for this compound binding to DHFR?

Methodological Answer :
Use difference spectroscopy:

  • Setup : Measure absorbance changes between free and enzyme-bound this compound (250–300 nm range).
  • Analysis : Calculate the pK shift of N-8 protonation upon binding. A shift from ~4 (solution) to ~10 (bound) confirms ligand protonation stabilizes the complex .

Advanced: What methodologies reconcile discrepancies in hydrogen-bonding patterns observed in crystallography vs. solution studies?

Methodological Answer :
Adopt a multi-technique approach:

  • Crystallography : Resolve high-resolution structures (≤1.8 Å) to visualize hydrogen bonds.
  • NMR : Probe solution-state interactions (e.g., 1H^1H-15N^{15}N HSQC for DHFR backbone dynamics).
  • MD Simulations : Simulate solvent effects on hydrogen-bond persistence .

Key Methodological Frameworks Referenced:

  • PICOT : For structured research question design .
  • FINER Criteria : To evaluate feasibility, novelty, and relevance .
  • Hybrid Experimental-Computational Workflows : To resolve data contradictions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.